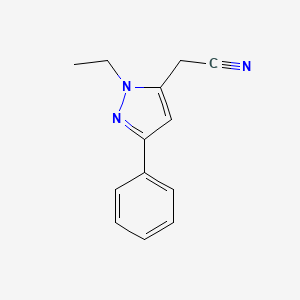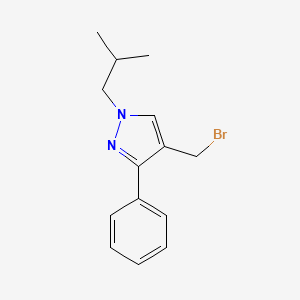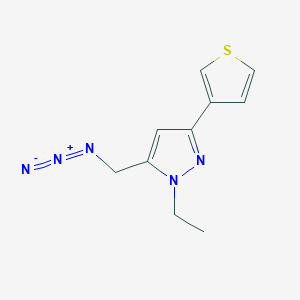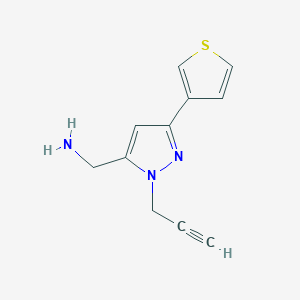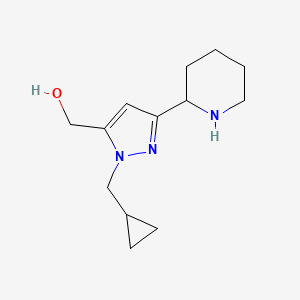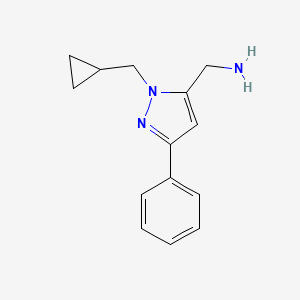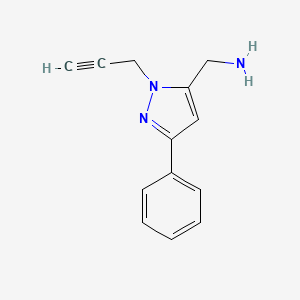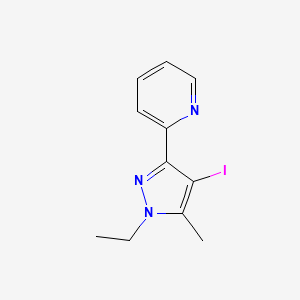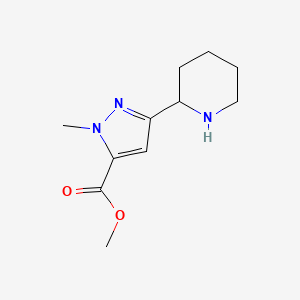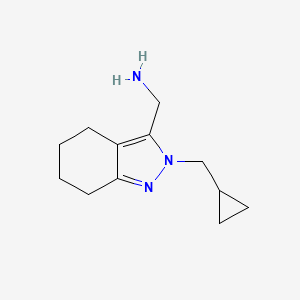
Méthanamine de (2-(cyclopropylméthyl)-4,5,6,7-tétrahydro-2H-indazol-3-yl)
Vue d'ensemble
Description
The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . It also contains an indazole group, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The “tetrahydro-2H-” prefix suggests that the indazole ring is partially saturated with hydrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropylmethyl group and the indazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the cyclopropylmethyl group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indazole ring and the cyclopropylmethyl group. The cyclopropyl group is known for its ring strain and unique reactivity . The indazole ring, being an aromatic system, would also have distinct reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Applications De Recherche Scientifique
Recherche pharmacologique : potentiel anticancéreux
Les dérivés de l’indazole, y compris les composés de tétrahydro-2H-indazol-3-yl, sont reconnus pour leur potentiel dans le traitement du cancer. Ils peuvent agir comme des inhibiteurs de kinase, qui sont cruciaux dans les voies de signalisation qui régulent la division et la survie cellulaires . En inhibant des kinases spécifiques, ces composés peuvent empêcher la prolifération des cellules cancéreuses, offrant une approche ciblée de la thérapie anticancéreuse.
Études neurologiques : effets neuroprotecteurs
La similitude structurelle des dérivés de l’indazole avec le tryptophane et la sérotonine suggère qu’ils pourraient interagir avec les voies neurologiques. La recherche a indiqué que certains composés de l’indazole peuvent présenter des propriétés neuroprotectrices, ce qui pourrait aider au traitement des maladies neurodégénératives .
Applications anti-inflammatoires
Les dérivés de l’indazole ont été étudiés pour leurs propriétés anti-inflammatoires. Certains tétrahydro-2H-indazoles ont montré des résultats prometteurs dans la réduction de l’inflammation dans des modèles expérimentaux, ce qui pourrait conduire à de nouveaux traitements pour des affections comme l’arthrite et d’autres maladies inflammatoires .
Recherche antimicrobienne et antivirale
Le noyau de l’indazole a été incorporé dans des composés dotés d’activités antimicrobiennes et antivirales significatives. Ces composés peuvent être conçus pour interférer avec les mécanismes de réplication de divers agents pathogènes, ouvrant la voie au développement de nouveaux médicaments antimicrobiens et antiviraux .
Recherche cardiovasculaire : agents antihypertenseurs
Les dérivés de l’indazole ont été explorés comme agents antihypertenseurs potentiels. Leur capacité à moduler la pression artérielle pourrait être exploitée pour développer de nouveaux médicaments pour la gestion de l’hypertension, un facteur de risque majeur des maladies cardiovasculaires .
Troubles métaboliques : effets antidiabétiques
Certains composés de l’indazole ont montré un potentiel dans la modulation de la glycémie, ce qui pourrait être bénéfique dans la prise en charge du diabète. Ces effets sont probablement dus à l’interaction avec les voies métaboliques qui régulent l’homéostasie du glucose .
Synthèse chimique : blocs de construction de molécules complexes
La nature polyvalente du système cyclique de l’indazole en fait un bloc de construction précieux en chimie synthétique. Il peut être utilisé pour construire des molécules complexes dotées d’une large gamme d’activités biologiques, servant de composant clé dans la synthèse de nouveaux médicaments .
Chimie agricole : régulateurs de croissance des plantes
Les dérivés de l’indole, étroitement liés aux indazoles, sont connus pour influencer la croissance et le développement des plantes. Par conséquent, les composés à base d’indazole pourraient être étudiés pour leur utilisation potentielle comme régulateurs de croissance des plantes, contribuant à la productivité agricole .
Mécanisme D'action
Target of Action
The compound is a derivative of indazole, a type of heterocyclic aromatic organic compound. Indazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Biochemical Pathways
Indazole derivatives can participate in various biochemical pathways depending on their specific targets and mode of action. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Orientations Futures
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJZFSYNMFDPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CN)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


